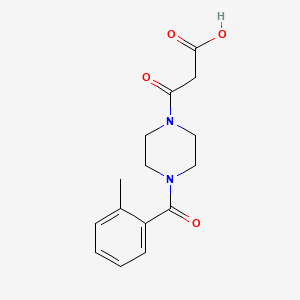

3-(4-(2-Methylbenzoyl)piperazin-1-yl)-3-oxopropanoic acid

Description

3-(4-(2-Methylbenzoyl)piperazin-1-yl)-3-oxopropanoic acid is a piperazine-based compound featuring a 2-methylbenzoyl substituent on the piperazine ring and a 3-oxopropanoic acid side chain. Its structure allows for hydrogen bonding via the carboxylic acid group and π-π interactions through the aromatic ring, which may influence receptor binding and solubility .

Properties

IUPAC Name |

3-[4-(2-methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-11-4-2-3-5-12(11)15(21)17-8-6-16(7-9-17)13(18)10-14(19)20/h2-5H,6-10H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUQCDQSBHZBKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-Methylbenzoyl)piperazin-1-yl)-3-oxopropanoic acid typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(4-(2-Methylbenzoyl)piperazin-1-yl)-3-oxopropanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .

Scientific Research Applications

3-(4-(2-Methylbenzoyl)piperazin-1-yl)-3-oxopropanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(4-(2-Methylbenzoyl)piperazin-1-yl)-3-oxopropanoic acid involves its interaction with specific molecular targets. For instance, it may act as a ligand for serotonin receptors, influencing neurotransmitter activity in the brain . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their comparative features:

Key Observations:

Substituent Effects on Solubility: The target compound’s 3-oxopropanoic acid group enhances aqueous solubility compared to AKOS BB-4622’s phenoxy group and compound 2e’s aromatic acetamide . Lipophilic substituents (e.g., dibenzoazepine in derivatives) reduce solubility but may improve blood-brain barrier penetration .

Receptor Binding Profiles: Piperazine derivatives with aromatic acyl groups (e.g., 2-methylbenzoyl) are associated with CNS receptor interactions, whereas dibenzoazepine-containing analogues () show specificity for H1/5-HT2A receptors .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling 2-methylbenzoyl chloride with piperazine, followed by reaction with 3-oxopropanoic acid—a route simpler than the multi-step processes for benzooxazolone derivatives () .

Thermal Stability: Compounds with rigid aromatic systems (e.g., dibenzoazepine in ) exhibit higher melting points (>150°C) compared to the target compound, which likely has a lower melting point due to its flexible propanoic acid chain .

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The 2-methylbenzoyl group in the target compound may enhance metabolic stability compared to bulkier substituents (e.g., dibenzoazepine), as smaller groups reduce steric hindrance in enzymatic degradation .

- Pharmacokinetic Predictions : The carboxylic acid group improves renal clearance but may limit oral bioavailability due to ionization at physiological pH .

- Therapeutic Potential: While highlights analogues targeting sleep disorders, the target compound’s structural simplicity positions it as a candidate for further optimization in CNS drug discovery .

Biological Activity

Overview

3-(4-(2-Methylbenzoyl)piperazin-1-yl)-3-oxopropanoic acid, also known by its CAS number 693790-38-4, is a compound that has garnered attention due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperazine ring substituted with a 2-methylbenzoyl group and a 3-oxopropanoic acid moiety. This unique structure contributes to its biological properties and potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes, modulating their activity and influencing cellular signaling pathways. The exact molecular targets remain under investigation, but preliminary studies suggest involvement in:

- Cell Signaling Pathways : The compound may influence pathways related to cell growth and apoptosis.

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways or disease processes.

Antimicrobial Activity

Research has indicated that derivatives of piperazine, including 3-(4-(2-Methylbenzoyl)piperazin-1-yl)-3-oxopropanoic acid, exhibit significant antimicrobial properties. A study highlighted the effectiveness of piperazine derivatives against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus.

Cytotoxicity

Cytotoxicity studies have shown variable effects depending on the concentration and exposure duration. For instance, some derivatives demonstrated minimal cytotoxic effects on normal cell lines while maintaining efficacy against cancer cell lines. This duality suggests potential for therapeutic applications in oncology.

Table 1: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(4-(2-Methylbenzoyl)piperazin-1-yl)-3-oxopropanoic acid | Staphylococcus aureus | 10 µg/mL |

| 3-(4-(2-Methylbenzoyl)piperazin-1-yl)-3-oxopropanoic acid | Escherichia coli | 20 µg/mL |

This table summarizes the antimicrobial effectiveness of the compound against selected bacterial strains. The MIC values indicate promising antibacterial activity.

Table 2: Cytotoxicity Studies

| Concentration (µM) | Cell Line | Viability (%) after 24h |

|---|---|---|

| 100 | L929 | 92 |

| 200 | A549 | 78 |

| 50 | HepG2 | 114 |

The cytotoxicity data demonstrates that at certain concentrations, the compound can enhance cell viability in specific cancer cell lines while exhibiting lower toxicity in normal cells.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of piperazine derivatives, including this compound. Findings suggest that modifications to the piperazine structure can significantly alter biological activity, enhancing efficacy against targeted diseases while minimizing adverse effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.